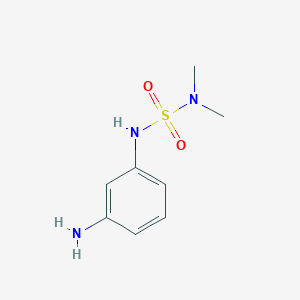

1-isopropyl-1H-benzimidazole-2-sulfonic acid

货号 B366449

CAS 编号:

378764-49-9

分子量: 240.28g/mol

InChI 键: ZSZNPVDVEUJQJS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

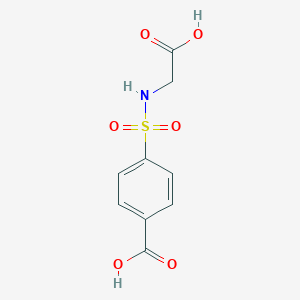

1-Isopropyl-1H-benzimidazole-2-sulfonic acid is a compound with the molecular formula C10H12N2O3S . It is a glutamate racemase (GR) inhibitor and is considered a promising candidate for developing antibacterial drugs .

Synthesis Analysis

The compound can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .Molecular Structure Analysis

The molecular weight of 1-isopropyl-1H-benzimidazole-2-sulfonic acid is 240.28 g/mol . The InChI string representation of its structure isInChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) . Physical And Chemical Properties Analysis

The compound is a solid . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.科学研究应用

-

Antiparasitic and Antioxidant Activity

- Field : Pharmacology

- Application : Benzimidazole compounds have been studied for their combined antiparasitic and antioxidant activity . They were specifically tested against the species Trichinella spiralis, which causes parasitic infections .

- Method : A series of new benzimidazolyl-2-hydrazones were synthesized and their anthelmintic activity was studied in vitro . The antioxidant activity of these compounds was also tested against stable free radicals DPPH and ABTS .

- Results : All hydrazones were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin . Two specific compounds, 5b and 5d, killed all parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C . These compounds also showed effective radical scavenging ability .

-

Pharmacological Applications

- Field : Pharmacology

- Application : Benzimidazole analogs have been found to be potent inhibitors of various enzymes . They have a wide range of therapeutic uses .

- Method : Various benzimidazole compounds are synthesized and tested for their inhibitory effects on different enzymes .

- Results : Benzimidazole compounds have been used as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine drugs . They also have applications in neurological, endocrinological, and ophthalmological treatments .

-

Antibacterial and Antifungal Activity

- Field : Microbiology

- Application : Certain benzimidazole compounds have been found to have antibacterial and antifungal properties .

- Method : These compounds are synthesized and tested against various bacterial and fungal strains .

- Results : Some benzimidazole compounds have shown promising results as antibacterial and antifungal agents .

-

Synthesis of Benzimidazole Derivatives

- Field : Organic Chemistry

- Application : Benzimidazole derivatives have a wide range of bioactivities and have been employed as drugs in the market . The synthesis of benzimidazole derivatives has attracted much attention from chemists .

- Method : The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .

- Results : Numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .

-

Glutamate Racemase Inhibitor

- Field : Biochemistry

- Application : 1H-Benzimidazole-2-sulfonic acid (BISA) is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .

- Method : BISA can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .

- Results : BISA is a promising candidate for developing antibacterial drugs .

-

Antitrichinellosis Activity

- Field : Pharmacology

- Application : Benzimidazole 2-Sulfonic Acid is a versatile reactant used in the preparation of bis (benzimidazol-2-yl)amines with antitrichinellosis activity .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Catalysis

-

Inhibitors of Enzymes

- Field : Biochemistry

- Application : Benzimidazole derivatives have been found to be potent inhibitors of various enzymes .

- Method : These compounds are synthesized and tested for their inhibitory effects on different enzymes .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Antihypertensive Activities

属性

IUPAC Name |

1-propan-2-ylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZNPVDVEUJQJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-benzimidazole-2-sulfonic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B366367.png)

![N-(2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}ethyl)-1-benzofuran-2-carboxamide](/img/structure/B366378.png)

![3-(4-Fluorophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B366383.png)

![Methyl 4-[(5-bromothiophen-2-yl)sulfonylamino]benzoate](/img/structure/B366386.png)

![8-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366412.png)

![5-Benzyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366422.png)

![2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B366463.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)